2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14801916
Molecular Formula: C17H14N6O2
Molecular Weight: 334.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N6O2 |
|---|---|
| Molecular Weight | 334.33 g/mol |
| IUPAC Name | 2-(4-oxoquinazolin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H14N6O2/c24-16(18-9-15-21-20-14-7-3-4-8-23(14)15)10-22-11-19-13-6-2-1-5-12(13)17(22)25/h1-8,11H,9-10H2,(H,18,24) |
| Standard InChI Key | VRDXVNPVLJFABK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-(4-oxoquinazolin-3-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide, reflects its intricate architecture. The quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings) is linked via an acetamide bridge to a triazolo-pyridine fragment, which features a fused triazole and pyridine system. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.33 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3C=CC=C4 |
| InChI Key | VRDXVNPVLJFABK-UHFFFAOYSA-N |
The quinazoline moiety contributes electron-deficient characteristics, while the triazolo-pyridine group enhances hydrogen-bonding capabilities, critical for interactions with biological targets.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically proceeds through sequential reactions:
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Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea yields the 4-oxoquinazoline scaffold.
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Acetamide Bridging: The quinazolinone is functionalized with a chloroacetyl chloride, followed by nucleophilic substitution with an amine-containing triazolo-pyridine precursor.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, with yields optimized by controlling reaction temperature and solvent polarity.
Challenges and Innovations
Key challenges include regioselectivity during triazolo-pyridine functionalization and minimizing racemization at chiral centers. Advances in catalytic methods, such as palladium-mediated cross-coupling, could enhance efficiency. For instance, Suzuki-Miyaura couplings might introduce substituents to modulate bioactivity.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, the compound is compared below with two analogs:
Mechanistic Hypotheses and Future Directions
Putative Mechanisms of Action
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DNA Interaction: The planar quinazoline ring may intercalate DNA, disrupting replication.
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Enzyme Inhibition: Structural similarity to ATP suggests competition for kinase ATP-binding pockets .
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Reactive Oxygen Species (ROS) Generation: Triazole groups could mediate redox cycling, inducing oxidative stress in cancer cells.
Pharmacokinetic Considerations
Applications in Drug Discovery
Lead Optimization Strategies
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Side Chain Modulation: Introducing electron-withdrawing groups (e.g., -CF₃) to the quinazoline ring could enhance DNA affinity.
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Prodrug Design: Esterification of the acetamide linker may improve membrane permeability.
Targeted Therapies
The compound’s dual heterocyclic architecture positions it as a candidate for polypharmacology—simultaneously targeting microbial topoisomerases and human kinases. Combinatorial therapy with existing antibacterials (e.g., ciprofloxacin) or antineoplastics (e.g., doxorubicin) could synergize efficacy.
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